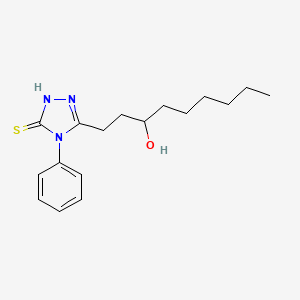

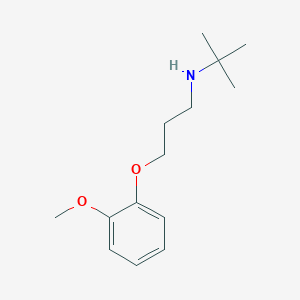

5-acetyl-6-methyl-4-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinone

Overview

Description

Synthesis Analysis

The synthesis of 5-acetyl-6-methyl-4-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinone and related compounds primarily involves the Biginelli reaction, a multi-component condensation reaction between a β-keto ester (acetylacetone), an aldehyde (aromatic aldehydes), and urea or thiourea. This reaction facilitates the formation of dihydropyrimidinones (DHPMs) under various conditions, providing a valuable pathway for the synthesis of complex pyrimidinones with diverse substituents (Yarim et al., 1999). Additionally, modern methods have introduced modifications and optimizations, including the use of different catalysts and solvents, to improve yields and selectivity.

Molecular Structure Analysis

X-ray crystallography and quantum-chemical calculations have been employed to elucidate the molecular structure of similar pyrimidinones. These studies reveal that such compounds generally exist in a tautomeric form in the solid state, with significant interest in the conformational features and tautomeric stability that influence their chemical reactivity and interaction with biological targets. The structural analysis underscores the importance of the substituents on the pyrimidinone ring, which can significantly affect the molecule's overall properties and behavior (Craciun et al., 1999).

Scientific Research Applications

Synthesis and Structural Elucidation

A study reported the synthesis of new derivatives of 5-acetyl-6-methyl-4-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinone. These compounds were prepared through the Biginelli reaction, involving acetylacetone, aromatic aldehydes, and urea. The structures were characterized using UV, IR, 1H NMR, 13C NRM, mass spectra, and elementary analysis, demonstrating a successful synthesis of this pyrimidinone variant (Yarim et al., 1999).

Antimicrobial Activity

New pyrimidine derivatives, including those related to 5-acetyl-6-methyl-4-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinone, were synthesized and tested for antimicrobial activities. These compounds showed promising results against various bacterial strains, indicating potential application in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Pharmacological Properties

Another study focused on the pharmacological properties of similar compounds, particularly their calcium antagonistic activity. This was tested in vitro on rat ileum precontracted with barium chloride, suggesting potential therapeutic applications in modulating calcium channels (Yarim et al., 1999).

Antiviral and Immunomodulatory Effects

Pyrimidinone derivatives were evaluated for their immunomodulatory effects against virus-induced infections in mice. This study highlights the potential of these compounds in treating viral infections and modulating immune responses (Sidwell et al., 1990).

Synthesis via Biginelli Reaction

The Biginelli reaction was employed in another study for synthesizing 3,4-dihydropyrimidinones, including variants related to the compound of interest. This research contributes to the field by offering an efficient method for producing these compounds (Rajack et al., 2013).

properties

IUPAC Name |

5-acetyl-6-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-4-6-11(7-5-8)13-12(10(3)17)9(2)15-14(18)16-13/h4-7,13H,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDXSRSUZQEWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)

![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)

![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)

![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)

![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)